2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate
Overview
Description
2-chloroethyl (3,5-diiodo-4-oxo-1(4H)-pyridinyl)acetate is a useful research compound. Its molecular formula is C9H8ClI2NO3 and its molecular weight is 467.42 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Synthetic Methodologies : Developments in synthetic methods for related compounds, such as (S)-clopidogrel, highlight the importance of facile synthetic approaches. These methodologies are crucial for developing pharmaceuticals and understanding the pros and cons of each method, aiding in further developments (A. Saeed et al., 2017).
Electron Transfer Reactions : Studies on the electron transfer reactions of chloroaurate(III) complexes in acid medium provide insights into the reactivity of chlorinated compounds. Such research contributes to our understanding of redox reactions in chemical processes, potentially applicable in environmental chemistry and industrial processes (B. Pal, P. Sen, K. Gupta, 2007).
Environmental Interactions : Investigations into the environmental interactions of chlorinated compounds, such as chlorpyrifos and cypermethrin, underline the developmental and lung toxicity concerns in animal models. This research is pivotal for environmental health, assessing the impact of chemical pollutants (N. Shaikh, R. Sethi, 2020).
Halogenated Compound Metabolism : Understanding the metabolism of halogenated ethylenes elucidates the biochemical pathways involved in detoxification and potential toxicity mechanisms. Such studies are critical for evaluating occupational hazards and environmental pollution (K. Leibman, E. Ortiz, 1977).
Properties
IUPAC Name |
2-chloroethyl 2-(3,5-diiodo-4-oxopyridin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClI2NO3/c10-1-2-16-8(14)5-13-3-6(11)9(15)7(12)4-13/h3-4H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRCWXDNSDQEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1CC(=O)OCCCl)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClI2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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